

Physicochemical Properties of O-desmethyl Lacosamide: A Technical Guide

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Compound of Interest

Compound Name: Desmethyl Lacosamide

Cat. No.: B196003

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Introduction

O-**desmethyl lacosamide** is the major and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, lacosamide.[1][2][3] The formation of this metabolite is a critical aspect of lacosamide's pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes.[1][2] A thorough understanding of the physicochemical properties of O-**desmethyl lacosamide** is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals involved in the development of new chemical entities that may undergo similar metabolic pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of O-**desmethyl lacosamide**, detailed experimental protocols for its quantification, and a visualization of its formation pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of O-**desmethyl lacosamide** are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

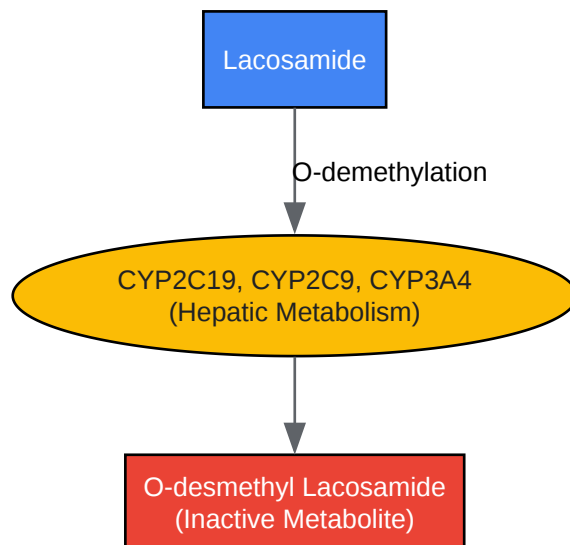
Property	Value	Source
IUPAC Name	(2R)-N-benzyl-2-acetamido-3-hydroxypropanamide	[4]
CAS Number	175481-38-6	[5][6][7][8]
Chemical Formula	C ₁₂ H ₁₆ N ₂ O ₃	[4][5][6][7]
Molecular Weight	236.27 g/mol	[6][8]
Physical State	Solid	[5]
Melting Point	138-140 °C	[8]
Boiling Point	Predicted: 536.45 °C at 760 mmHg (for Lacosamide)	[9]
Water Solubility	Soluble in DMSO and Ethanol	[5]
pKa (Strongest Acidic)	Predicted: 12.4	[4]
pKa (Strongest Basic)	Predicted: -2	[4]
logP	Predicted: -0.05 (ALOGPS), -0.67 (ChemAxon)	[4]

Note: Experimental values for Boiling Point, pKa, and logP for **O-desmethyl lacosamide** are not readily available in the cited literature. The provided boiling point is for the parent compound, lacosamide. Predicted values for pKa and logP are from reputable cheminformatics sources.

Metabolic Signaling Pathway

The formation of **O-desmethyl lacosamide** from lacosamide is a key metabolic step. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway of Lacosamide to O-desmethyl Lacosamide

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Caption: Metabolic conversion of lacosamide to its major metabolite, **O-desmethyl lacosamide**.

Experimental Protocols

The quantification of **O-desmethyl lacosamide** in biological matrices is crucial for pharmacokinetic and drug metabolism studies. A widely used and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of O-desmethyl Lacosamide in Human Plasma by LC-MS/MS

This protocol provides a representative method for the determination of **O-desmethyl lacosamide** concentrations.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma sample, add 300 μ L of a precipitation solution (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of **O-desmethyl lacosamide**).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
- Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for these column dimensions.
- Injection Volume: 5-10 μ L of the prepared sample supernatant.

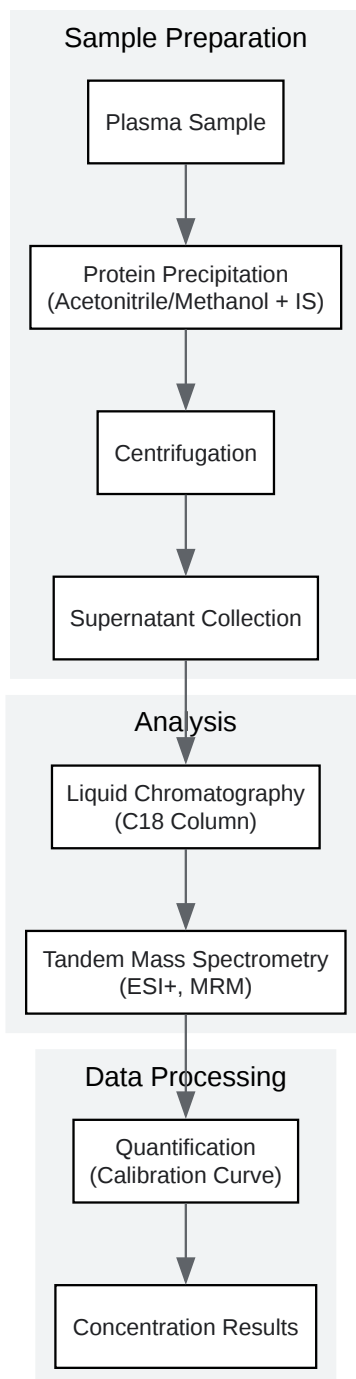
3. Tandem Mass Spectrometry (MS/MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for the detection of **O-desmethyl lacosamide**.

- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for O-**desmethyl lacosamide** and the internal standard to ensure selectivity and sensitivity.
 - Example Transition for O-**desmethyl lacosamide**: The exact m/z values would be determined during method development, but would be based on the protonated molecule $[M+H]^+$ and a characteristic fragment ion.
- Data Analysis: The concentration of O-**desmethyl lacosamide** in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Workflow for LC-MS/MS Quantification

LC-MS/MS Quantification Workflow for O-desmethyl Lacosamide

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Caption: A typical workflow for the quantification of **O-desmethyl lacosamide** in plasma.

Conclusion

This technical guide provides a consolidated resource for the physicochemical properties of **O-desmethyl lacosamide**. The presented data, metabolic pathway, and experimental protocol are intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. A comprehensive understanding of these fundamental characteristics is paramount for the continued study of lacosamide and the development of future pharmaceuticals.

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References

- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. molcan.com [molcan.com]
- 7. SmallMolecules.com | O-Desmethyl Lacosamide (5 mg) from Cayman Chemical | SmallMolecules.com [smallmolecules.com]
- 8. Desmethyl Lacosamide | 175481-38-6 [chemicalbook.com]
- 9. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
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